Cas no 106000-50-4 (5H,16H-Benzo[e]benzo[3',4'][1]benzazepino[8',7':8,9][1,4,7,10,13,16]benzohexaoxacyclooctadecino[18,19-b]azepine-5,16,21,32(6H,22H)-tetrone,9,10,12,13,25,26,28,29-octahydro-)
106000-50-4 structure
Product Name:5H,16H-Benzo[e]benzo[3',4'][1]benzazepino[8',7':8,9][1,4,7,10,13,16]benzohexaoxacyclooctadecino[18,19-b]azepine-5,16,21,32(6H,22H)-tetrone,9,10,12,13,25,26,28,29-octahydro-
CAS-Nr.:106000-50-4
MF:C36H30N2O10
MW:650.630810260773
CID:224225
PubChem ID:3064911
Update Time:2025-04-19
5H,16H-Benzo[e]benzo[3',4'][1]benzazepino[8',7':8,9][1,4,7,10,13,16]benzohexaoxacyclooctadecino[18,19-b]azepine-5,16,21,32(6H,22H)-tetrone,9,10,12,13,25,26,28,29-octahydro- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5H,16H-Benzo[e]benzo[3',4'][1]benzazepino[8',7':8,9][1,4,7,10,13,16]benzohexaoxacyclooctadecino[18,19-b]azepine-5,16,21,32(6H,22H)-tetrone,9,10,12,13,25,26,28,29-octahydro-
- 5H,16H-Dibenzo[c,c'][1,4,7,10,13,16]hexaoxacyclooctadecino[2,3-h:11,12-h']bis[1]benzazepine-5,16,21,32(6H,22H)-tetrone,9,10,12,13,25,26,28,29-octahydro- (9CI)
- BRN 4835428
- cis-5,6,16,17-Tetrahydro-5,17,22,32-tetraoxodibenzo(c)azepino(6,7-b;6,7-p)dibenzo-18-crown-6
- 106000-50-4
- 5H,16H-Dibenzo(c,c')(1,4,7,10,13,16)hexaoxacyclooctadecino(2,3-h:11,12-h')bis(1)benzazepine-5,17,22,32(6H)-tetrone, 9,10,12,13,25,26,28,29-octahydro-
- DTXSID80147467
-
- Inchi: 1S/C36H30N2O10/c39-33-21-5-1-3-7-23(21)35(41)37-27-19-31-29(17-25(27)33)45-13-9-43-12-16-48-32-20-28-26(18-30(32)46-14-10-44-11-15-47-31)34(40)22-6-2-4-8-24(22)36(42)38-28/h1-8,17-20H,9-16H2,(H,37,41)(H,38,42)
- InChI-Schlüssel: HGJHLDZFQYKBKX-UHFFFAOYSA-N
- Lächelt: O1CCOCCOC2C=C3C(C(C4C=CC=CC=4C(N3)=O)=O)=CC=2OCCOCCOC2C=C3C(C(C4C=CC=CC=4C(N3)=O)=O)=CC1=2
Berechnete Eigenschaften
- Genaue Masse: 650.1901
- Monoisotopenmasse: 650.19004516g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 48
- Anzahl drehbarer Bindungen: 0
- Komplexität: 1080
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topologische Polaroberfläche: 148Ų
Experimentelle Eigenschaften
- PSA: 147.72
5H,16H-Benzo[e]benzo[3',4'][1]benzazepino[8',7':8,9][1,4,7,10,13,16]benzohexaoxacyclooctadecino[18,19-b]azepine-5,16,21,32(6H,22H)-tetrone,9,10,12,13,25,26,28,29-octahydro- Verwandte Literatur
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
106000-50-4 (5H,16H-Benzo[e]benzo[3',4'][1]benzazepino[8',7':8,9][1,4,7,10,13,16]benzohexaoxacyclooctadecino[18,19-b]azepine-5,16,21,32(6H,22H)-tetrone,9,10,12,13,25,26,28,29-octahydro-) Verwandte Produkte
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